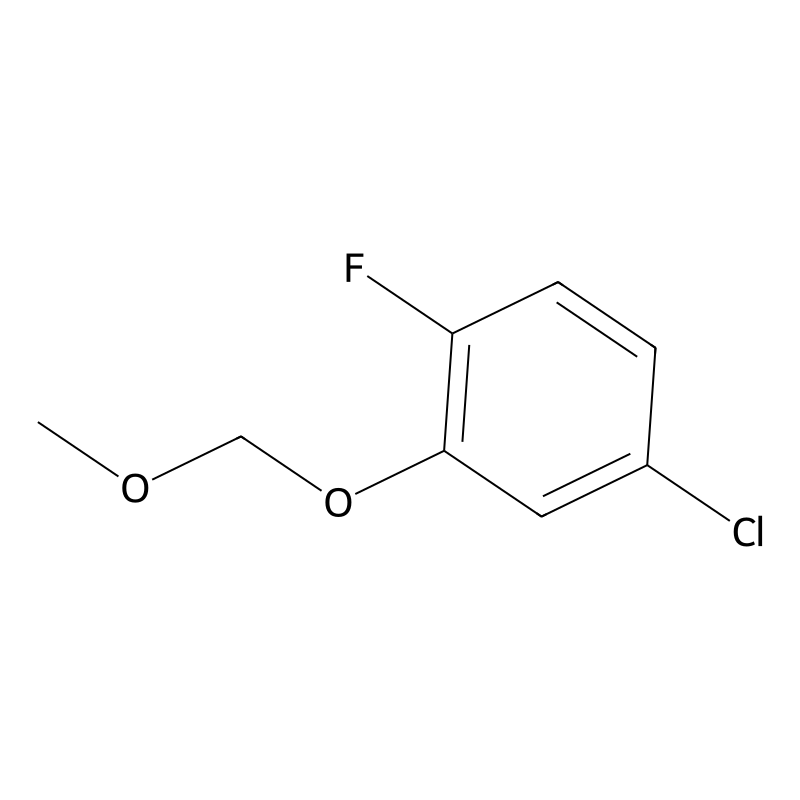

4-Chloro-1-fluoro-2-(methoxymethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-1-fluoro-2-(methoxymethoxy)benzene is an organic compound characterized by the molecular formula . This compound features a benzene ring that is substituted with chlorine, fluorine, and a methoxymethoxy group. The presence of these substituents imparts unique chemical properties and reactivity, making this compound significant in various fields of research and industry. It is often utilized as a building block in the synthesis of more complex organic molecules and has applications in medicinal chemistry and agrochemical development .

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction: The methoxymethoxy group can be oxidized to yield aldehydes or carboxylic acids, while reduction can convert it to alcohols.

- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which is used to form biaryl compounds .

The biological activity of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene has been explored in various studies. It serves as a precursor for synthesizing biologically active compounds, including pharmaceuticals. Its interaction with specific molecular targets, such as enzymes and receptors, suggests potential applications in drug development. The compound may modulate biochemical pathways, impacting processes like signal transduction and metabolic regulation .

The synthesis of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene typically follows these steps:

- Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-1-fluoro-2-nitrobenzene.

- Methoxymethoxy Substitution: The nitro group is reduced to an amine, which is then protected with a methoxymethyl group using methoxymethyl chloride and a base like sodium hydride.

- Final Product Formation: The protected amine undergoes halogenation to introduce the chlorine and fluorine atoms, resulting in the formation of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene .

4-Chloro-1-fluoro-2-(methoxymethoxy)benzene has several applications across various fields:

- Chemistry: It is utilized as an intermediate in the synthesis of complex organic molecules.

- Biology: The compound is significant in studying enzyme interactions and metabolic pathways.

- Medicine: It plays a role in developing new drugs and therapeutic agents.

- Industry: Employed in producing specialty chemicals, polymers, and materials with specific properties .

The mechanism of action for 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. This compound's unique structure allows it to influence the activity of enzymes and receptors, potentially altering biochemical pathways relevant to various physiological processes. Understanding these interactions is crucial for its application in drug design and development .

Several compounds share structural similarities with 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene | Similar structure but different substitution pattern |

| 4-Chlorobenzotrifluoride | Contains a trifluoromethyl group instead of methoxymethoxy |

| 4-Bromo-2-fluoroanisole | Contains a bromo group instead of chlorine |

| 1-Bromo-4-chloro-2-fluorobenzene | Contains a bromo group instead of methoxymethoxy |

Uniqueness

The uniqueness of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene lies in its specific substitution pattern. This distinct arrangement contributes to its unique chemical reactivity and properties, making it valuable for synthesizing specialized compounds and for various research applications .